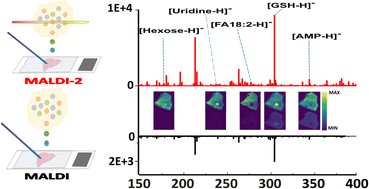Enhancing metabolite coverage in MALDI-MSI using laser post-ionisation (MALDI-2)†
Analytical Methods Pub Date: 2023-08-14 DOI: 10.1039/D3AY01046E
Abstract
Matrix-assisted laser desorption/ionisation mass spectrometry imaging (MALDI-MSI) of metabolites can reveal how metabolism is altered throughout heterogeneous tissues. Here negative ion mode MALDI-MSI has been coupled with laser post-ionisation (MALDI-2) and applied to the MSI of low molecular weight (LMW) metabolites (<m/z 600) to investigate the benefits MALDI-2 offers for spatial metabolomics in terms of metabolite coverage and sensitivity. When applied to mouse kidney tissue MALDI-2 provided almost double the number of on-tissue specific mass features compared to conventional MALDI. MALDI-2 also resulted in not only the increased detection sensitivity for multiple metabolite species but also permitted the imaging of LMW metabolites (e.g. uridine) that were not detected using conventional MALDI-MSI. When compared against ∼140 publically available kidney datasets submitted through the METASPACE analysis platform using the same N-(1-naphthyl) ethylenediamine dihydrochloride (NEDC) matrix, MALDI-2 provided 34 unique metabolite m/z features that were not consistently annotated previously. To further evaluate the usefulness of this MALDI-2 approach to metabolite imaging, MALDI-2 was applied to the imaging of mouse liver tissue containing a metastasised breast cancer at a pixel size of 20 μm. Using a co-localisation analysis, MALDI-2 detected six tumour-specific metabolites that were not detected using conventional MALDI, as well as providing an up to 20-fold increase in signal intensities for many others (e.g., glutamate). This work provides one of the first reports of MALDI-2 applied to metabolite imaging and demonstrates the dramatic improvements in sensitivity and metabolite coverage it provides.


Recommended Literature
- [1] Probing the neutral graphene–ionic liquid interface: insights from molecular dynamics simulations†
- [2] Efficient catalytic hydrogenation of levulinic acid: a key step in biomass conversion†
- [3] Tuning the photodriven electron transport within the columnar perylenediimide stacks by changing the π-extent of the electron donors†
- [4] Back cover
- [5] The origin of the voltage dependence of conductance blockades from DNA translocation through solid-state nanopores†
- [6] Effect of Zn2+ ions on the assembly of amylin oligomers: insight into the molecular mechanisms†
- [7] Novel carbon quantum dots for fluorescent detection of phenol and insights into the mechanism†
- [8] Capture of [Bi4]6− and [Bi3]5− anions by [Rh(L)]+ (L = COD) cations in the closo heteroatomic clusters {Bi4[Rh(L)]4}2− and {Bi3[Rh(L)]3}2−†
- [9] Paper-based platforms with coulometric readout for ascorbic acid determination in fruit juices†
- [10] Organic chemistry

Journal Name:Analytical Methods
Research Products
-
CAS no.: 10432-84-5
-
CAS no.: 154-68-7
-
CAS no.: 102185-16-0









